![molecular formula C15H16N4O2 B2777334 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 1234882-45-1](/img/structure/B2777334.png)
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a chemical compound with potential applications in scientific research. It is a small molecule that has been synthesized using various methods and has shown promising results in various studies.
Scientific Research Applications
Anti-Inflammatory Activity
Research indicates that compounds related to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide exhibit significant anti-inflammatory properties. For instance, a study found that certain substituted 1,3,4-oxadiazoles, which are chemically related, demonstrated anti-inflammatory activity comparable to indomethacin, a standard reference drug, in the Carrageenan-induced edema test in rat paws (Nargund, Reddy, & Hariprasad, 1994).
Synthon for Protecting Monosubstituted Acetamidines
The 3-methyl-1,2,4-oxadiazol-5-one moiety, a key component of the compound, has been utilized as a versatile protecting group in various synthetic sequences. This demonstrates its stability under non-aqueous conditions and its ability to be involved in different synthetic reactions like alkylation, Michael addition, and Mitsunobu reactions (Moormann et al., 2004).
Inhibition of Collapsin Response Mediator Protein 1
A study investigating a series of compounds, including those related to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide, found potential inhibitory effects against Collapsin response mediator protein 1 (CRMP 1), suggesting potential application in the treatment of small lung cancer (Panchal, Rajput, & Patel, 2020).
Antimicrobial Properties
Compounds structurally similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide have been synthesized and evaluated for their antimicrobial activity against bacterial and fungal strains, showing significant effects in some instances (Marri et al., 2018).
Structural and Spectral Analysis
There has been a focus on studying the structural and spectral properties of 1,3,4-oxadiazole derivatives, including NMR studies. These studies provide insights into the chemical structure and potential applications of such compounds in various fields (Li Ying-jun, 2012).
Use in Energetic Materials
Certain 1,2,4-oxadiazole compounds, closely related to the target compound, have been synthesized and characterized for use as insensitive energetic materials, indicating their potential in applications requiring high-energy compounds (Yu et al., 2017).
Application in Organic Synthesis and Biological Evaluation
Further research in this area includes the synthesis of novel 1,3,4-oxadiazole derivatives with various functional groups, including those related to the compound of interest. These derivatives have been explored for their antimicrobial, anti-inflammatory, and enzyme inhibition properties (Various authors, 2013-2023).
Antioxidant and Anti-Diabetic Potential
Some 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antioxidant and anti-diabetic potential, highlighting their potential use in medical applications (Various authors, 2018-2020).
Luminescence Properties and Rare Earth Complexes
1,3,4-Oxadiazole acetamide derivatives, including those similar to the compound , have been synthesized and analyzed for their luminescence properties, indicating potential applications in the field of material sciences (Zhang et al., 2015).
properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-17-15(21-18-10)8-16-14(20)7-11-9-19(2)13-6-4-3-5-12(11)13/h3-6,9H,7-8H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFAQTQLBXEXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CC2=CN(C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.